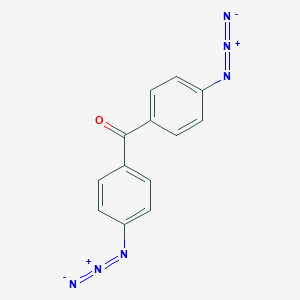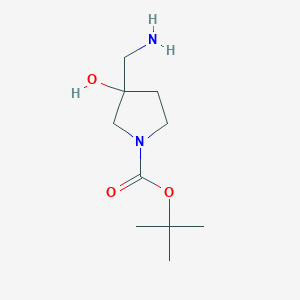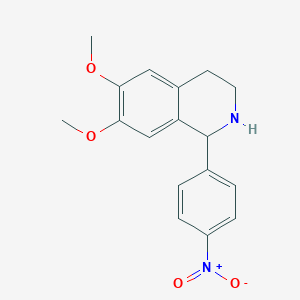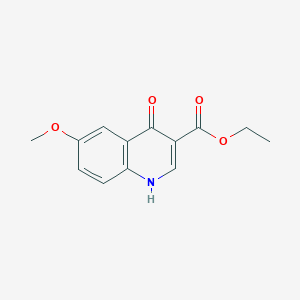![molecular formula C17H12N2O2 B182909 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline CAS No. 19904-37-1](/img/structure/B182909.png)
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline, also known as BQ-123, is a peptide antagonist that selectively blocks the action of endothelin-1 (ET-1) at the endothelin A (ET_A) receptor. ET-1 is a potent vasoconstrictor that plays a crucial role in the regulation of vascular tone and blood pressure. BQ-123 has been extensively studied for its potential therapeutic applications in various cardiovascular diseases, including hypertension, heart failure, and pulmonary hypertension.
Mechanism Of Action
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline selectively binds to the ET_A receptor and blocks the action of ET-1. The ET_A receptor is predominantly expressed in vascular smooth muscle cells and mediates the vasoconstrictor effects of ET-1. By blocking the ET_A receptor, 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline reduces vascular tone and blood pressure.
Biochemical And Physiological Effects
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline has been shown to have several biochemical and physiological effects, including:
1. Inhibition of ET-1-induced vasoconstriction
2. Reduction of blood pressure
3. Improvement of cardiac function in heart failure
4. Reduction of pulmonary vascular resistance in pulmonary hypertension
5. Protection against ischemia-reperfusion injury in the heart and kidney
6. Inhibition of cell proliferation and migration in cancer cells
Advantages And Limitations For Lab Experiments
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline has several advantages as a research tool, including its high selectivity for the ET_A receptor, its stability in aqueous solutions, and its ability to penetrate cell membranes. However, there are also some limitations to its use, including its relatively high cost, the need for specialized equipment and expertise for synthesis and purification, and the potential for off-target effects.
Future Directions
There are several potential future directions for research on 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline, including:
1. Development of more potent and selective ET_A receptor antagonists
2. Investigation of the role of ET-1 and ET_A receptors in the pathogenesis of various diseases, including cancer, diabetes, and kidney disease
3. Evaluation of the therapeutic potential of ET_A receptor antagonists in clinical trials for cardiovascular and pulmonary diseases
4. Study of the mechanisms underlying the protective effects of 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline against ischemia-reperfusion injury
5. Investigation of the potential use of 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline as a tool for targeted drug delivery in cancer therapy.
Synthesis Methods
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the coupling of protected amino acids onto a resin support, followed by deprotection and cleavage of the peptide from the resin. 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline is a cyclic peptide containing 10 amino acid residues, and its chemical structure is as follows: H-D-Asp(OBzl)-D-Tic-OH [D-Tic-2',6'-dimethyltyrosine; OBzl, benzyl ester].
Scientific Research Applications
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline has been widely used as a research tool to investigate the physiological and pathophysiological roles of ET-1 and ET_A receptors. It has been shown to inhibit ET-1-induced vasoconstriction in various animal models, including rats, dogs, and pigs. 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline has also been used to study the effects of ET-1 on cardiac function, renal function, and pulmonary circulation.
properties
CAS RN |
19904-37-1 |
|---|---|
Product Name |
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline |
Molecular Formula |
C17H12N2O2 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline |
InChI |
InChI=1S/C17H12N2O2/c1-2-4-15-14(3-1)18-10-13(19-15)7-5-12-6-8-16-17(9-12)21-11-20-16/h1-10H,11H2/b7-5+ |
InChI Key |
LGIOSNXCCIPHHL-FNORWQNLSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C3=NC4=CC=CC=C4N=C3 |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=CC=CC=C4N=C3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B182836.png)



![4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione](/img/structure/B182845.png)

